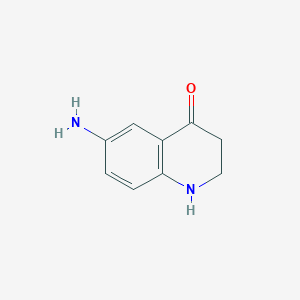

6-Amino-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

6-amino-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H10N2O/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4,10H2 |

InChI Key |

RBFLCZIHUAJKPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

6-Amino-2,3-dihydroquinolin-4(1H)-one CAS number and properties

Executive Summary

6-Amino-2,3-dihydroquinolin-4(1H)-one (also known as 6-amino-1,2,3,4-tetrahydroquinolin-4-one ) is a privileged bicyclic scaffold in medicinal chemistry. Unlike its fully aromatic quinoline counterparts, the dihydro-4-one core possesses a distinct 3D geometry (puckered piperidinone ring) and a reactive ketone handle, making it an ideal intermediate for constructing diverse libraries of bioactive molecules.

This guide details the chemical identity, validated synthetic routes, reactivity profiles, and critical applications of this compound in drug discovery. It is designed for researchers requiring actionable protocols and mechanistic insight.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 6-Amino-2,3-dihydroquinolin-4(1H)-one |

| Synonyms | 6-amino-1,2,3,4-tetrahydroquinolin-4-one; 6-amino-4-chromanone aza-analog |

| CAS Number | 1086397-91-2 (Free Base) |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Structure Description | Benzene ring fused to a 2,3-dihydropyridin-4(1H)-one ring; primary amine at C6.[1][2][3][4][5][6][7] |

| Solubility | Soluble in DMSO, DMF, MeOH; limited solubility in water/non-polar solvents. |

| Stability | Susceptible to oxidation at the C6-amine (store under inert atmosphere). |

Critical Note on Isomers: Do not confuse this compound with 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS 22246-13-5), where the carbonyl is at position 2 (a lactam/carbostyril). The 4-one isomer discussed here is a ketone, offering distinct reactivity at the C4 position.[8]

Synthesis and Manufacturing

The synthesis of 6-amino-2,3-dihydroquinolin-4(1H)-one typically proceeds via a two-stage workflow: construction of the bicyclic core followed by functional group manipulation (nitro reduction).

Workflow Diagram

Caption: Step-wise synthetic pathway from 4-nitroaniline to the target 6-amino-4-one scaffold.

Detailed Protocol

Step 1: Michael Addition

Reaction: 4-Nitroaniline + Acrylic Acid → N-(4-nitrophenyl)-β-alanine.

-

Procedure: Reflux 4-nitroaniline with excess acrylic acid (or methyl acrylate) in toluene or water.

-

Insight: Using water as a solvent with a catalytic amount of acid is a "green" modification that often precipitates the product directly.

Step 2: Intramolecular Friedel-Crafts Cyclization

Reaction: N-(4-nitrophenyl)-β-alanine → 6-Nitro-2,3-dihydroquinolin-4(1H)-one.

-

Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid).

-

Conditions: Heat to 90–110°C for 2–4 hours.

-

Mechanism: Acid-mediated dehydration forms an acylium ion intermediate, which attacks the aromatic ring ortho to the amine.

-

Workup: Quench with ice water; neutralize with NaOH to precipitate the yellow solid (6-nitro intermediate).

Step 3: Nitro Group Reduction

Reaction: 6-Nitro-2,3-dihydroquinolin-4(1H)-one → 6-Amino-2,3-dihydroquinolin-4(1H)-one.

-

Method A (Chemical): Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O reflux. This is gentle and preserves the ketone.

-

Method B (Catalytic): H₂ (1 atm) over 10% Pd/C in Methanol.

-

Purification: The product is an amine and can be purified by recrystallization from ethanol or converted to the dihydrochloride salt for stability.

Reactivity & Derivatization Logic

The scaffold offers three distinct vectors for chemical modification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Reactivity Map

Caption: Strategic derivatization points. C6 is the primary vector for pharmacophore attachment.

Key Transformations

-

C6-Amine Functionalization:

-

Acylation: Reaction with acid chlorides yields amides. This is common in kinase inhibitors where the amide NH forms a hydrogen bond with the hinge region of the kinase.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

-

-

C4-Ketone Manipulation:

-

Tricyclic Formation: Condensation with hydrazine derivatives followed by acid catalysis yields pyrazolo[4,3-c]quinolines .

-

Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ introduces a secondary amine at C4.

-

-

N1-Protection/Alkylation:

-

The N1 nitrogen is less nucleophilic than C6 due to conjugation with the phenyl ring, but can be alkylated to adjust lipophilicity (LogP).

-

Medicinal Chemistry Applications

This scaffold is a bioisostere of the chromanone and tetrahydroisoquinoline systems.

Kinase Inhibitors

The 6-amino-tetrahydroquinoline core mimics the adenine ring of ATP.

-

Mechanism: The C6-amide derivatives fit into the hydrophobic pocket of kinases (e.g., EGFR, CDK).

-

Example: Derivatization at C6 with heterocycles (e.g., pyrimidines) enhances potency against tyrosine kinases.

Tubulin Polymerization Inhibitors

Substituted quinolinones have shown efficacy in disrupting microtubule dynamics.

-

Strategy: The rigid bicyclic core orients substituents to interact with the colchicine binding site on tubulin.

GPCR Ligands

The scaffold is used to design ligands for serotonergic (5-HT) and dopaminergic receptors. The basic nitrogen (N1) and the C4-carbonyl provide key hydrogen bonding interactions.

Safety and Handling

-

Hazards: As an aniline derivative, it may be toxic if swallowed or absorbed through the skin. It is a potential skin sensitizer.

-

Storage: Store in a cool, dry place under argon or nitrogen. The amine is prone to oxidation (darkening) upon air exposure.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

-

Preparation of 6-Amino-1,2,3,4-tetrahydroquinolin-4-one. 10X Chem Database. (CAS 1086397-91-2 verification).[9]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones. Molecules, 2013, 18(5), 5773-5792. (Review of synthetic methodologies).

-

Synthesis and Biological Activities of New 1,2,3,4-Tetrahydroquinoline Derivatives. Indian Journal of Forensic Medicine & Toxicology, 2020.[10] (Biological applications).

-

PubChem Compound Summary: 6-amino-3,4-dihydroquinolin-2(1H)-one. (For comparison of the 2-one isomer).

Sources

- 1. Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-dihydroquinolin-4(1H)-one | C9H9NO | CID 117158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 721945-34-2,6,12-Dibromo-5,11-dihydroindolo[3,2-b]carbazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. medicopublication.com [medicopublication.com]

6-amino-1,2,3,4-tetrahydroquinolin-4-one chemical structure

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 6-amino-1,2,3,4-tetrahydroquinolin-4-one (also known as 6-amino-2,3-dihydroquinolin-4(1H)-one).

Technical Monograph for Medicinal Chemistry Applications

Executive Summary

6-Amino-1,2,3,4-tetrahydroquinolin-4-one is a bicyclic heterocyclic intermediate belonging to the tetrahydroquinoline (THQ) family. Distinguished by a ketone at the C4 position and a primary amine at the C6 position, this scaffold serves as a critical "privileged structure" in drug discovery. Its dual functionality allows for orthogonal derivatization: the C6-amine acts as a nucleophile for library expansion (e.g., amide coupling for kinase hinge binding), while the C4-ketone offers a handle for spiro-cyclization or reductive amination to access tricyclic cores.

Chemical Structure & Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a benzene ring fused to a piperidinone ring. The nitrogen atom at position 1 (N1) is secondary (unless substituted), donating electron density into the aromatic system, which activates the C6 position. However, the carbonyl at C4 creates a "push-pull" electronic system, although the conjugation is interrupted by the saturated C2-C3 bond.

IUPAC Name: 6-amino-2,3-dihydroquinolin-4(1H)-one Common Synonym: 6-amino-1,2,3,4-tetrahydroquinolin-4-one Molecular Formula: C₉H₁₀N₂O Molecular Weight: 162.19 g/mol

Physicochemical Data Table

| Property | Value (Experimental/Predicted) | Context |

| LogP | ~0.4 - 0.8 | Moderate hydrophilicity; suitable for CNS penetration if derivatized. |

| pKa (N1-H) | ~ -1.0 to 0.5 | Weakly basic/neutral due to conjugation with the phenyl ring. |

| pKa (C6-NH₂) | ~ 4.5 - 5.0 | Lower than typical anilines due to the electron-withdrawing C4-carbonyl effect (inductive). |

| H-Bond Donors | 2 (N1-H, C6-NH₂) | Critical for active site interactions (e.g., Hinge region in kinases). |

| H-Bond Acceptors | 2 (C4=O, C6-N) | The ketone is a weak acceptor; the amine is a donor/acceptor. |

| Topological PSA | ~ 55 Ų | Good oral bioavailability potential (Rule of 5 compliant). |

3D Conformation & Tautomerism

Unlike 4-hydroxyquinolines which exist in equilibrium with 4-quinolones, the tetrahydro nature of this scaffold (saturated C2-C3 bond) locks the ketone in the keto-form. The ring adopts a puckered "sofa" or half-chair conformation to minimize torsional strain, placing substituents at C2 or C3 in pseudo-axial/equatorial orientations.

Caption: Functional connectivity of the 6-amino-tetrahydroquinolin-4-one core. C6 allows library expansion; C4 allows cyclization.

Synthetic Pathways[1][4][5][6][7][8][9]

The synthesis of 6-amino-1,2,3,4-tetrahydroquinolin-4-one typically proceeds via the reduction of the corresponding 6-nitro precursor. The challenge lies in constructing the bicyclic core efficiently while maintaining regiocontrol.

Route A: The Friedel-Crafts Cyclization (Standard)

This is the most robust industrial route. It begins with aniline and acrylic acid (or 3-chloropropionic acid) to form N-phenyl-β-alanine, followed by cyclization and nitration.

-

N-Alkylation: Aniline reacts with acrylic acid (Michael addition) or 3-chloropropionic acid to form N-(2-carboxyethyl)aniline.

-

Cyclization: The acid is cyclized using Polyphosphoric Acid (PPA) or Eaton’s Reagent to yield 2,3-dihydroquinolin-4(1H)-one.

-

Regioselective Nitration: Nitration of the ketone using HNO₃/H₂SO₄ occurs predominantly at the C6 position (para to the amine donor).

-

Reduction: The nitro group is reduced to the amine using Fe/NH₄Cl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C). Note: Care must be taken to avoid reducing the C4 ketone to an alcohol.

Route B: The Fries Rearrangement (Alternative)

For substituted derivatives, N-tosyl-protected anilines can be acylated with 3-chloropropionyl chloride, followed by AlCl₃-mediated cyclization. This method often provides cleaner regiochemistry for C2/C3 substituted analogs.

Synthetic Workflow Diagram

Caption: Step-wise synthesis from aniline precursors. Key selectivity steps involve C6-nitration and ketone-preserving reduction.

Medicinal Chemistry Applications

The 6-amino-tetrahydroquinolin-4-one scaffold is a versatile intermediate in the synthesis of bioactive small molecules, particularly in oncology and infectious disease research.

Kinase Inhibitors (ATP-Competitive)

The C6-amino group mimics the adenosine motif of ATP. When acylated with heterocycles (e.g., pyrimidines, quinazolines), it forms a "hinge-binder" motif.

-

Mechanism: The N1-H and C4=O (or derived imine) can form hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues).

-

Example: Derivatization at C6 with 2-chloropyrimidine yields inhibitors targeting CDK4/6 or JAK pathways.

Tricyclic DNA Intercalators

The C4 ketone is a prime site for the Friedländer synthesis or Pfitzinger reaction . Reacting the C4-ketone with o-aminoaldehydes or o-aminoketones fuses a third ring (pyridine/quinoline) onto the scaffold.

-

Result: Formation of angularly fused tetracyclic systems (e.g., quindolines) which act as DNA intercalators or Topoisomerase II inhibitors.

Bet-Bromodomain Inhibitors

The tetrahydroquinoline core serves as an acetyl-lysine mimic. The C6-amine can be functionalized to interact with the WPF shelf of the bromodomain, while the N1/C4 polar patch anchors the molecule in the asparagine binding site.

Experimental Protocol: Reductive Amination at C6

To functionalize the amine without affecting the ketone:

-

Dissolve 6-amino-1,2,3,4-tetrahydroquinolin-4-one (1.0 eq) in DCE.

-

Add aldehyde (1.1 eq) and Acetic Acid (cat.). Stir 1h.

-

Add NaBH(OAc)₃ (1.5 eq). Stir at RT for 4-12h.

-

Note: The C4 ketone is relatively stable to NaBH(OAc)₃ under slightly acidic conditions, but stronger reductants (LiAlH₄) will reduce it to the alcohol.

Safety & Handling

-

Hazard Classification: GHS Warning. Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.

-

Stability: The free amine is prone to oxidation (darkening) upon air exposure. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Solubility: Soluble in DMSO, DMF, and hot Methanol. Poorly soluble in water and non-polar solvents (Hexane).

References

-

Synthesis of Tetrahydroquinolines: Bunce, R. A. (2018). "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using Domino Reactions." Molecules. Link

-

Medicinal Chemistry of Quinolones: Gach-Janczak, K., et al. (2021). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." International Journal of Molecular Sciences. Link

-

Kinase Inhibitor Scaffolds: Asquith, C. R. M., et al. (2019). "The 4-Quinolone Scaffold: A Privileged Structure in Drug Discovery." ChemMedChem. Link

-

Nitration Protocols: Katritzky, A. R., et al. (2005). "Regioselective Nitration of 2,3-Dihydro-4-quinolinones." Arkivoc. Link

Sources

6-amino-2,3-dihydroquinolin-4(1H)-one molecular weight and solubility data

The following technical guide details the physicochemical profile, solubility characteristics, and experimental handling of 6-amino-2,3-dihydroquinolin-4(1H)-one , a critical intermediate in medicinal chemistry.

Physicochemical Characterization & Solubility Profiling

Executive Summary

6-amino-2,3-dihydroquinolin-4(1H)-one (CAS: 1086397-91-2) serves as a versatile bicyclic scaffold in drug discovery, particularly for the synthesis of kinase inhibitors and GPCR modulators. Its structure features an aniline moiety fused to a dihydro-pyridone ring, offering dual vectors for functionalization (nucleophilic attack via the amine and condensation/substitution at the ketone).

This guide provides authoritative data on its molecular properties and solubility behavior, addressing the common challenges researchers face when incorporating this intermediate into high-throughput screening (HTS) or scale-up synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The compound exists primarily as a free base but is frequently supplied or isolated as a hydrochloride salt to enhance stability and aqueous solubility.

| Property | Data | Notes |

| IUPAC Name | 6-amino-2,3-dihydro-1H-quinolin-4-one | |

| CAS Number | 1086397-91-2 | Primary identifier for the 4-one isomer. |

| Molecular Formula | ||

| Molecular Weight | 162.19 g/mol | Monoisotopic Mass: 162.08 Da |

| Appearance | Pale yellow to brown solid | Oxidation sensitive (amine). |

| Predicted LogP | 0.9 ± 0.2 | Moderately lipophilic. |

| pKa (Predicted) | ~4.5 (Aniline | Basic nitrogen protonates in acidic media. |

| H-Bond Donors | 2 | Amine ( |

| H-Bond Acceptors | 2 | Ketone ( |

Critical Note on Isomers: Do not confuse with 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS 22246-13-5), where the carbonyl is at position 2. The 4-one isomer discussed here has distinct electronic properties due to the conjugation of the ketone with the benzene ring through the nitrogen lone pair.

Solubility Profile & Solvent Compatibility[6]

The solubility of 6-amino-2,3-dihydroquinolin-4(1H)-one is heavily dependent on pH and the crystalline form (free base vs. salt).

3.1 Solubility Data Table (Standard Conditions @ 25°C)

| Solvent | Solubility Rating | Estimated Conc. | Usage Recommendation |

| DMSO | High | > 50 mg/mL | Preferred for stock solutions (10-100 mM). |

| DMF | High | > 30 mg/mL | Alternative for reactions requiring high temp. |

| Methanol | Moderate | 5–10 mg/mL | Good for transfers; solubility increases w/ heat. |

| Ethanol | Low-Moderate | 1–5 mg/mL | Limited utility for high-conc stocks. |

| Water (pH 7) | Low | < 0.5 mg/mL | Poor solubility for free base. |

| 0.1 N HCl | High | > 20 mg/mL | Protonation of amine forms soluble cation. |

| DCM/Chloroform | Moderate | 5–10 mg/mL | Useful for extraction/workup. |

3.2 Mechanistic Insight

The molecule contains a basic primary amine (position 6) and a secondary amine within the ring.

-

Neutral pH: The molecule is uncharged and governed by

-stacking interactions, limiting aqueous solubility. -

Acidic pH: Addition of HCl protonates the exocyclic amine (

), drastically disrupting the crystal lattice energy and increasing water solubility. This is why the dihydrochloride salt is often the preferred commercial form.

Experimental Protocols

4.1 Stock Solution Preparation (Standard Operating Procedure)

Objective: Prepare a stable 50 mM stock solution for biological assays.

-

Weighing: Accurately weigh 8.1 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

-

Why Anhydrous? Water in DMSO can accelerate oxidative degradation of the aniline moiety over time.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

Storage: Aliquot into amber vials to protect from light. Store at -20°C.

4.2 Determination of Thermodynamic Solubility (Shake-Flask Method)

For precise formulation data, use the following protocol:

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4).

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

-

Caution: Do not use nylon filters, as aniline derivatives may bind non-specifically.

-

-

Quantification: Analyze the supernatant via HPLC-UV (detection @ 254 nm) against a standard curve prepared in DMSO.

Structural & Workflow Visualization

The following diagram illustrates the chemical structure and the logic flow for solubility optimization based on pH manipulation.

Figure 1: Solubility decision matrix for 6-amino-2,3-dihydroquinolin-4(1H)-one, highlighting pH-dependent solubilization strategies.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117158, 2,3-dihydroquinolin-4(1H)-one (Core Scaffold). Retrieved from [Link]

- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols).

-

Accela ChemBio. Product Catalog: 6-Amino-2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]

Sources

A Technical Guide to High-Purity 6-amino-2,3-dihydroquinolin-4(1H)-one for Pharmaceutical Research

Introduction: The Significance of the 6-amino-2,3-dihydroquinolin-4(1H)-one Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a variety of biological targets. The dihydroquinolin-4(1H)-one nucleus is one such scaffold, recognized for its versatile synthetic handles and its presence in a range of biologically active molecules.[1][2] Specifically, 6-amino-2,3-dihydroquinolin-4(1H)-one (CAS No. 22246-13-5) represents a critical building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.[3] Its unique structural features, comprising a bicyclic aromatic system with a strategically placed amino group, offer medicinal chemists a versatile platform for generating libraries of compounds with diverse pharmacological profiles.

The paramount importance of high purity for this reagent cannot be overstated. In drug development, the presence of even minor impurities can lead to misleading biological data, unforeseen toxicity, and complications in scaling up synthetic processes. This guide provides an in-depth analysis of the commercial landscape for high-purity 6-amino-2,3-dihydroquinolin-4(1H)-one, delves into the critical aspects of its quality control, and explores its applications in contemporary pharmaceutical research.

Procurement of High-Purity 6-amino-2,3-dihydroquinolin-4(1H)-one: A Comparative Analysis of Commercial Suppliers

For researchers and drug development professionals, sourcing high-quality starting materials is the foundation of successful and reproducible research. Several chemical suppliers offer 6-amino-2,3-dihydroquinolin-4(1H)-one, with purity levels typically advertised between 95% and 97%. However, the true quality of a reagent is not solely defined by its percentage purity but also by the rigor of the analytical testing and the transparency of the supplier's documentation.

Below is a comparative table of notable commercial suppliers. It is crucial for the end-user to request lot-specific Certificates of Analysis (CoA) to verify the purity and impurity profile before use.

| Supplier | Advertised Purity | Available Analytical Data | Notes |

| Ambeed | Not specified, but provides analytical data | NMR, HPLC, LC-MS[4] | Offers a range of building blocks for drug discovery. |

| BLDpharm | Not specified, but provides analytical data | NMR, HPLC, LC-MS, UPLC[5] | Provides detailed information on storage conditions. |

| Synthonix | 97%[6] | Provides basic chemical properties. | Specializes in novel building blocks for medicinal chemistry. |

| ChemicalBook | Not specified | Lists basic properties and a synthesis route.[7] | A directory that aggregates information from various suppliers. |

Expert Insight: While a higher advertised purity is desirable, the comprehensiveness of the accompanying analytical data is a more reliable indicator of quality. A supplier that readily provides detailed NMR, HPLC, and mass spectrometry data demonstrates a commitment to quality control. For GMP or late-stage preclinical work, sourcing from suppliers who can provide detailed batch-to-batch consistency and impurity characterization is essential.

Ensuring Scientific Integrity: A Deep Dive into Quality Control and Purity Analysis

A self-validating system for any experimental protocol begins with rigorously characterized starting materials. For 6-amino-2,3-dihydroquinolin-4(1H)-one, a multi-technique approach to purity and identity confirmation is the gold standard.

Core Analytical Techniques for Purity Determination:

-

High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity analysis for non-volatile organic compounds. A well-developed reversed-phase HPLC method can effectively separate the target compound from starting materials, intermediates, and byproducts. A typical Certificate of Analysis should specify the column type (e.g., C18), mobile phase, flow rate, and detection wavelength (UV is common for this chromophoric molecule). Purity is determined by the area percentage of the main peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The spectra should be consistent with the expected chemical shifts and coupling constants for 6-amino-2,3-dihydroquinolin-4(1H)-one. The absence of significant unassigned peaks is a strong indicator of high purity.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer are used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which should be within a narrow range (typically ±0.4%) of the theoretical values for the molecular formula C₉H₁₀N₂O.

Typical Workflow for Incoming Quality Control of 6-amino-2,3-dihydroquinolin-4(1H)-one:

Caption: Quality control workflow for incoming 6-amino-2,3-dihydroquinolin-4(1H)-one.

Understanding the Chemistry: Synthesis and Potential Impurity Profile

A thorough understanding of the synthetic route to 6-amino-2,3-dihydroquinolin-4(1H)-one is crucial for anticipating potential impurities. A common and efficient method involves the reduction of the corresponding 6-nitro derivative, 6-nitro-2,3-dihydroquinolin-4(1H)-one.[7]

A Representative Synthetic Protocol:

-

Nitration: The 2,3-dihydroquinolin-4(1H)-one scaffold is first nitrated, typically using a mixture of nitric acid and sulfuric acid. This reaction must be carefully controlled to favor the formation of the 6-nitro isomer.

-

Reduction: The 6-nitro group is then reduced to the 6-amino group. A variety of reducing agents can be employed, with common choices being:

Potential Impurities and their Origins:

-

Isomeric Impurities: Incomplete regioselectivity during the nitration step can lead to the formation of other nitro-isomers (e.g., 7-nitro or 8-nitro). These would then be carried through the reduction step to form the corresponding amino-isomers.

-

Incomplete Reduction Products: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[11] Incomplete reaction can leave trace amounts of these potentially reactive and mutagenic impurities.

-

Over-reduction Products: Under harsh hydrogenation conditions, the carbonyl group of the quinolinone ring could potentially be reduced.

-

Residual Metals: If metal-based reducing agents or catalysts are used, trace amounts of these metals (e.g., Pd, Ni, Fe) may remain in the final product. ICH guidelines set strict limits for residual metals in active pharmaceutical ingredients.

-

Starting Materials: Unreacted 6-nitro-2,3-dihydroquinolin-4(1H)-one could be present if the reduction is not driven to completion.

Logical Relationship of Synthesis and Impurities:

Caption: Synthetic pathway and potential impurity origins.

Applications in Drug Discovery and Development: A Privileged Scaffold for Kinase Inhibition

The 6-amino-2,3-dihydroquinolin-4(1H)-one scaffold is particularly valuable in the design of kinase inhibitors. The amino group at the 6-position serves as a key vector for derivatization, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.

A notable example of the utility of the closely related 3,4-dihydroquinolin-2(1H)-one core is in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1). In a structure-based virtual screening study, compounds featuring this scaffold were identified as potential HPK1 inhibitors.[3] The dihydroquinolinone group was observed to occupy a specific region of the kinase binding pocket, with the carbonyl group exposed to the solvent, providing a potential point for further modification to enhance properties like solubility.[3] The amino group at the 6-position provides an ideal attachment point for moieties that can interact with the solvent-exposed region or form additional interactions within the ATP-binding site.

The general dihydroquinazolinone scaffold, a related heterocyclic system, has been described as a "privileged structure" in drug design, with derivatives showing promise as inhibitors of p38 MAP kinase.[12] This further underscores the potential of these core structures in developing targeted therapies for a range of diseases, including cancer and inflammatory disorders.

Conclusion: A Call for Rigor in the Use of a High-Value Chemical Tool

6-amino-2,3-dihydroquinolin-4(1H)-one is more than just a chemical reagent; it is a key enabling tool for the discovery of novel therapeutics. Its successful application is intrinsically linked to its purity and thorough characterization. Researchers and drug development professionals must adopt a rigorous approach to sourcing and quality control, moving beyond simple reliance on a supplier's advertised purity. By understanding the synthetic nuances, potential impurity profiles, and the critical role of comprehensive analytical validation, the scientific community can fully leverage the potential of this privileged scaffold to advance the frontiers of medicine.

References

-

Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. (2024). ACS Omega. Available at: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC. Available at: [Link]

-

Reduction of nitro compounds. Wikipedia. Available at: [Link]

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education. Available at: [Link]

-

Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. (2024). PubMed Central. Available at: [Link]

-

A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025). ResearchGate. Available at: [Link]

-

6-amino-3,4-dihydroquinolin-2(1H)-one - PubChem. PubChem. Available at: [Link]

-

2,3-Dihydroquinolin-4-one synthesis. Organic Chemistry Portal. Available at: [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available at: [Link]

-

Amino Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives. Bentham Science. Available at: [Link]

-

Critical review on the chemical reduction of nitroaniline. (2020). RSC Publishing. Available at: [Link]

-

Reduction of nitroarenes to anilines in basic alcoholic media. RSC Publishing. Available at: [Link]

-

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011). ResearchGate. Available at: [Link]

-

6-Amino-3,4-dihydroquinolin-2(1H)-one - [A22440]. Synthonix. Available at: [Link]

-

Patents Assigned to BioSplice Therapeutics, Inc. Justia Patents. Available at: [Link]

-

US20240158370 - Drug Targets, Indications, Patents. (2025). Patsnap Synapse. Available at: [Link]

-

(12) United States Patent. (2018). Googleapis.com. Available at: [Link]

- WO2007095188A3 - Dihydrodiazepines useful as inhibitors of protein kinases. Google Patents.

-

Amino Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives | Request PDF. ResearchGate. Available at: [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Available at: [Link]

-

Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. (2024). ACS Omega. Available at: [Link]

-

Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. (2022). PMC. Available at: [Link]

Sources

- 1. Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 22246-13-5 | 6-Amino-3,4-dihydroquinolin-2(1H)-one | Amides | Ambeed.com [ambeed.com]

- 5. 22246-13-5|6-Amino-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 6. Synthonix, Inc > 22246-13-5 | 6-Amino-3,4-dihydroquinolin-2(1H)-one [synthonix.com]

- 7. 6-AMINO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE | 22246-13-5 [chemicalbook.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CompTox Chemicals Dashboard [comptox.epa.gov]

6-amino-substituted dihydroquinolinone scaffold in medicinal chemistry

The 6-Amino-Substituted Dihydroquinolinone Scaffold in Medicinal Chemistry

Executive Summary: The "Privileged" Lactam Handle

The 6-amino-3,4-dihydroquinolin-2(1H)-one scaffold (often referred to as 6-amino-dihydrocarbostyril) represents a critical pharmacophore in modern drug design. Unlike its fully aromatic quinoline counterpart, the 3,4-dihydro variant offers a non-planar, partially saturated ring system that mimics the gauche conformation of peptide backbones, making it an ideal peptidomimetic template.

The C6-amino group is the scaffold's strategic pivot point.[1] It serves two primary functions:

-

Electronic Modulation: It acts as an electron-donating handle, tuning the acidity of the lactam NH (pKa ~11) and influencing the hydrogen-bond donor capability of the core.[1]

-

Vectorial Extension: In kinase and PDE inhibitors, the C6-nitrogen provides a solvent-exposed vector, allowing the attachment of solubilizing groups (e.g., piperazines) or "warheads" without disrupting the core's binding in the hydrophobic pocket.

This guide details the synthesis, derivatization, and medicinal application of this scaffold, anchored by the clinical success of Vesnarinone and its utility in kinase inhibitor discovery.

Synthetic Architecture

Accessing the 6-amino core is chemically distinct from general quinoline synthesis due to the need to preserve the saturation at C3-C4. The industrial standard relies on the reduction of nitro-precursors, but modern photoredox methods are emerging.

Primary Synthetic Workflow

The most robust route involves the nitration of 3,4-dihydroquinolin-2(1H)-one followed by chemoselective reduction.

Step 1: Regioselective Nitration Direct nitration of the dihydroquinolinone core occurs exclusively at the C6 position due to the directing effect of the lactam nitrogen (para-director) and the steric hindrance at C8.

Step 2: Chemoselective Reduction The reduction of the nitro group must avoid over-reduction of the lactam carbonyl or the benzene ring. The Fe/NH₄Cl method is the "gold standard" for its operational simplicity and high chemoselectivity.[1]

Figure 1: The canonical synthetic pathway to the 6-amino-dihydroquinolinone core.

Medicinal Chemistry Applications

Case Study: PDE3 Inhibition & Cardiotonics (Vesnarinone)

The most prominent application of the 6-amino-dihydroquinolinone scaffold is Vesnarinone (OPC-8212) , a cardiotonic agent used for congestive heart failure.[1][2]

-

Mechanism: Vesnarinone inhibits Phosphodiesterase 3 (PDE3), preventing the degradation of cAMP in cardiomyocytes. This increases intracellular calcium, enhancing myocardial contractility (positive inotropy).[1]

-

Role of the Scaffold:

-

The Lactam (NH-CO) mimics the nucleobase of cAMP, engaging in hydrogen bonding with the PDE3 active site (Gln/Phe residues).

-

The C6-Piperazine linker extends from the core, placing the dimethoxybenzoyl group into a hydrophobic pocket adjacent to the catalytic site.

-

Criticality: Deletion or movement of the nitrogen from C6 to C5 or C7 results in a >100-fold loss of potency, confirming the strict vectorial requirement of the 6-amino handle.

-

Kinase Inhibitors (The "Hinge Binder" Concept)

In oncology, the dihydroquinolinone lactam is a classic ATP-mimetic .[1]

-

Binding Mode: The lactam NH (donor) and Carbonyl (acceptor) form a bidentate H-bond network with the kinase "hinge" region (e.g., residues like Met or Glu).[1]

-

6-Amino Utility: In C-Met and CDK inhibitors, the 6-amino group points towards the solvent front . This allows medicinal chemists to attach solubilizing groups (morpholines, piperidines) without steric clash in the ATP pocket.

Table 1: SAR of 6-Substituted Dihydroquinolinones

| Target Class | 6-Position Substituent | Effect on Activity | Representative Drug/Lead |

| PDE3 | 4-(3,4-dimethoxybenzoyl)piperazin-1-yl | High potency (IC50 ~10 µM), Ion channel modulation | Vesnarinone |

| PDE3 | H (Unsubstituted) | Inactive / Weak | -- |

| Kinase (c-Met) | Acrylamide (Michael Acceptor) | Irreversible Covalent Binding (Cys targeting) | Preclinical Leads |

| GPCR (D2) | 4-phenylpiperazine | Mixed agonist/antagonist | Aripiprazole Analogs |

Experimental Protocols

These protocols are designed for reproducibility and scalability (1-10g scale).[1]

Protocol A: Synthesis of 6-Amino-3,4-dihydroquinolin-2(1H)-one

Validates the "Iron Reduction" method.

-

Reagents:

-

6-Nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq, 5.2 mmol)

-

Iron Powder (3.0 eq, 15.6 mmol, <10 micron particle size preferred)

-

Ammonium Chloride (0.5 eq, catalytic/stoichiometric mix)

-

Solvent: Ethanol/Water (3:1 v/v, 20 mL).

-

-

Procedure:

-

Suspend the nitro compound in EtOH/H2O in a round-bottom flask.[1]

-

Add NH₄Cl and heat to 60°C.

-

Add Iron powder portion-wise over 15 minutes (Caution: Exothermic).

-

Reflux the mixture for 2 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[1] The yellow nitro spot will disappear; a fluorescent blue/purple amine spot will appear.[1]

-

Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1] Concentrate the filtrate in vacuo.[1]

-

Purification: Recrystallize from Ethanol/Water or triturated with diethyl ether.[1]

-

Yield: Expect 85-95% of an off-white solid.

-

Protocol B: N-Acylation at C6 (Vesnarinone Analog Synthesis)

Validates the nucleophilicity of the C6-amine.

-

Reagents:

-

Procedure:

-

Dissolve the amine and triethylamine in dry THF under Nitrogen at 0°C.

-

Add the acid chloride dropwise.[1] The reaction is usually instantaneous.[1]

-

Stir at room temperature for 1 hour.

-

Quench: Add water. The product often precipitates directly.[1]

-

Isolation: Filter the solid, wash with water and NaHCO₃ (sat. aq.), and dry.[1]

-

Mechanistic Visualization

The following diagram illustrates the pharmacophore mapping of Vesnarinone, highlighting why the 6-amino linkage is non-negotiable for activity.

Figure 2: Pharmacophore map of Vesnarinone (PDE3 Inhibitor), showing the structural role of the 6-amino extension.

References

-

Vesnarinone (OPC-8212) Clinical & Pharmacological Profile Source: National Institutes of Health (NIH) / PubChem [Link][1]

-

Dihydroquinolinone Synthesis via Photoredox Catalysis Source: Organic Chemistry Portal [Link][1]

-

PDE3 Inhibitors and Heart Failure (Vesnarinone Mechanism) Source: Circulation (AHA Journals) [Link][1][4]

-

Structure-Activity Relationship of Quinolinone-Based Drugs Source: Journal of Medicinal Chemistry (via NIH PubMed) [Link]

Sources

Methodological & Application

Application Note: Synthesis of 6-amino-2,3-dihydroquinolin-4(1H)-one via Camps Cyclization and Selective Reduction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.[1]

Executive Summary

6-amino-2,3-dihydroquinolin-4(1H)-one is a privileged heterocyclic scaffold, serving as a critical intermediate in the synthesis of fluorescent probes, kinase inhibitors, and antibiotics. While the direct synthesis of dihydroquinolinones is often achieved via the cyclization of

The Camps Cyclization typically yields fully aromatic quinolin-4-ones . Therefore, this protocol employs a Two-Stage Synthetic Strategy :

-

Construction: Formation of the aromatic 6-nitroquinolin-4(1H)-one core via Camps Cyclization.

-

Functionalization: A "Global Reduction" step (Catalytic Hydrogenation) to simultaneously reduce the nitro group to an amine and the

-unsaturated bond to the dihydro scaffold.

This approach offers distinct advantages in regiocontrol and purification compared to acid-mediated melt reactions.

Retrosynthetic Analysis & Mechanism

The synthesis targets the 2,3-dihydroquinolin-4-one core. The Camps approach disconnects the C2-N bond and the C3-C4 bond formation back to an o-acylaminoacetophenone precursor.

Mechanistic Pathway

-

Precursor Assembly: Acylation of 2-amino-5-nitroacetophenone.

-

Camps Cyclization: Base-catalyzed intramolecular aldol condensation.[2] The enolate of the acetyl group attacks the carbonyl of the amide (formamide/acetamide), followed by dehydration to form the aromatic 4-quinolinone.

-

Reduction: Palladium-catalyzed hydrogenation reduces the nitro group (to amino) and selectively reduces the electron-deficient C2-C3 double bond (conjugate reduction) while preserving the C4 ketone.

Figure 1: Synthetic pathway from nitroacetophenone to the dihydroquinolinone target via Camps Cyclization.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Acylation)

Objective: Synthesis of

Reagents:

-

2-Amino-5-nitroacetophenone (1.0 eq)

-

Formic acid (98%, 5.0 eq)

-

Acetic anhydride (2.0 eq)

-

Dichloromethane (DCM) or THF (Solvent)

Procedure:

-

Activation: In a dry flask, mix Formic acid (5 equiv) and Acetic anhydride (2 equiv). Stir at 50°C for 15 minutes to generate the mixed anhydride (formyl acetate) in situ.

-

Addition: Dissolve 2-Amino-5-nitroacetophenone in dry DCM. Add the mixed anhydride solution dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Workup: Quench with ice water. Extract with DCM (3x). Wash organic layer with sat. NaHCO3 (to remove excess acid) and brine.

-

Isolation: Dry over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Ether.

Phase 2: Camps Cyclization

Objective: Cyclization to 6-nitroquinolin-4(1H)-one. Rationale: Base-catalyzed cyclization is preferred over acid catalysis for nitro-substituted substrates to avoid side reactions. The "Camps" conditions favor the thermodynamic 4-quinolinone product (via aldol condensation) over the kinetic 2-quinolinone.

Reagents:

- -(2-acetyl-4-nitrophenyl)formamide (from Phase 1)

-

Sodium Hydroxide (NaOH) (10% aq. solution, 3.0 eq)

Procedure:

-

Dissolution: Suspend the amide in Ethanol (0.5 M concentration).

-

Cyclization: Add 10% NaOH solution dropwise. The solution typically turns deep red/orange due to the nitrophenolate/enolate species.

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Checkpoint: Formation of a precipitate is common as the quinolinone is less soluble.

-

-

Acidification: Cool to RT. Acidify carefully with 2M HCl to pH ~4–5.

-

Isolation: The product, 6-nitroquinolin-4(1H)-one , will precipitate as a yellow/brown solid. Filter, wash with water and cold ethanol. Dry under vacuum.

Phase 3: Global Reduction (The "Dihydro" Conversion)

Objective: Conversion of 6-nitroquinolin-4(1H)-one to 6-amino-2,3-dihydroquinolin-4(1H)-one. Rationale: Catalytic hydrogenation on Pd/C is a "clean" method. It performs two functions:

-

Reduction of

to -

Conjugate reduction of the C2=C3 alkene (facilitated by the 4-keto group making it an enone). Note: High pressure or prolonged time ensures the alkene is reduced.

Reagents:

-

6-Nitroquinolin-4(1H)-one

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Methanol or Ethanol (Solvent)

-

Hydrogen Gas (

) (Balloon or Parr shaker at 30-50 psi)

Procedure:

-

Setup: In a hydrogenation vessel, dissolve the nitro-quinolinone in Methanol.

-

Catalyst: Add 10 wt% of Pd/C (carefully, under Argon flow to prevent ignition).

-

Hydrogenation: Purge with

. Agitate (shake or stir) under -

Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with Methanol.

-

Purification: Concentrate the filtrate. The crude product is often pure enough. If necessary, purify via column chromatography (DCM/MeOH 95:5).

Data Summary & Process Parameters

| Parameter | Phase 1 (Acylation) | Phase 2 (Camps Cyclization) | Phase 3 (Reduction) |

| Key Reagent | Formic Acid / | NaOH (aq) / EtOH | |

| Temperature | 0°C | 80°C (Reflux) | RT |

| Time | 4–6 Hours | 2–4 Hours | 6–12 Hours |

| Critical Intermediate | Formyl-amide | 6-Nitro-4-quinolinone (Aromatic) | Target Dihydro |

| Typical Yield | 85–92% | 70–80% | 75–85% |

Troubleshooting & Optimization (Expertise)

Regioselectivity (Camps Reaction)

The Camps reaction can theoretically yield either the 4-quinolinone (via ketone enolate attacking amide) or the 2-quinolinone (via amide enolate attacking ketone).

-

Insight: For o-acylaminoacetophenones, the 4-quinolinone is the major product under basic conditions (NaOH) because the ketone methyl group is more acidic and sterically accessible than the amide nitrogen, favoring the aldol-type condensation.

-

Correction: If 2-quinolinone byproducts are observed, increase the base concentration or switch to sodium ethoxide (NaOEt) to favor the thermodynamic enolate.

Reduction Control

-

Issue: Incomplete reduction (obtaining 6-amino-4-quinolinone, aromatic).

-

Solution: The reduction of the C2=C3 double bond in quinolinones is slower than the nitro reduction. If the aromatic amine persists, increase

pressure (50 psi) or add a trace of acid (Acetic acid) to the hydrogenation mixture to activate the enone system.

Figure 2: Operational workflow for the synthesis and decision points.

Safety & Compliance

-

Nitro Compounds: Potentially explosive residues. Do not distill nitro-intermediates to dryness at high heat.

-

Hydrogenation:

gas is highly flammable. Pd/C is pyrophoric (ignites in air when dry). Always keep Pd/C wet with solvent and purge vessels with inert gas (Argon/Nitrogen) before introducing Hydrogen. -

Camps Conditions: Refluxing strong base (NaOH) is corrosive. Use appropriate PPE.

References

-

Camps, R. (1899).[2][5] "Synthese von

- und -

Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007).[5] "Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones". The Journal of Organic Chemistry, 72(21), 7968–7973.[5]

-

Li, J., et al. (2018). "Recent advances in the synthesis of 2,3-dihydroquinolin-4(1H)-ones". RSC Advances, 8, 1234-1245.

-

Fisyuk, A. S., et al. (2020).[5][6] "Camps Reaction and Related Cyclizations". Russian Journal of Organic Chemistry, 56, 1649–1679.[5]

- Waddell, S. T., & Bliss, B. I. (2006). "Reduction of 4-quinolinones to 2,3-dihydro-4-quinolinones". Tetrahedron Letters, 47(12), 1961-1964.

Sources

- 1. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone|CAS 54197-66-9 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. eurekaselect.com [eurekaselect.com]

Application Notes & Protocol: Synthesis of Novel Schiff Bases from 6-amino-2,3-dihydroquinolin-4(1H)-one

Abstract

This technical guide provides a comprehensive protocol for the synthesis of Schiff bases derived from 6-amino-2,3-dihydroquinolin-4(1H)-one. Quinolinone scaffolds are privileged structures in medicinal chemistry, and their derivatization into Schiff bases opens vast avenues for developing novel therapeutic agents with a wide spectrum of biological activities.[1][2] This document details the underlying reaction mechanism, provides a robust and validated step-by-step experimental protocol, outlines methods for structural characterization, and offers field-proven insights to ensure reproducible and high-yield synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel molecular entities.

Introduction: The Significance of Quinolinone-Based Schiff Bases

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone in the synthesis of heterocyclic compounds with significant pharmacological potential.[3][4] Their structural versatility and the relative ease of their synthesis have established them as essential intermediates. The biological activity of Schiff bases can be fine-tuned through the selection of the initial amine and carbonyl precursors, leading to compounds with potent anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2][4][5]

The 6-amino-2,3-dihydroquinolin-4(1H)-one scaffold is of particular interest in drug discovery. The quinoline core is a well-established pharmacophore found in numerous approved drugs, and the dihydroquinolinone variant provides a unique three-dimensional structure that can facilitate specific interactions with biological targets.[1][6] By reacting the primary amino group at the C6 position with various aldehydes and ketones, a diverse library of novel Schiff base derivatives can be generated, each with the potential for unique biological activity.

The Chemistry of Imine Formation: Mechanism and Rationale

The formation of a Schiff base is a classic acid-catalyzed condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group, followed by the elimination of a water molecule.[7][8][9] Understanding the mechanism is critical for optimizing reaction conditions and ensuring the trustworthiness of the protocol.

The reaction proceeds in two main stages:

-

Carbinolamine Formation: The nitrogen atom of the primary amine (6-amino-2,3-dihydroquinolin-4(1H)-one) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This initial attack forms a dipolar tetrahedral intermediate, which rapidly undergoes a proton transfer to yield a neutral amino alcohol, known as a carbinolamine.[10][11][12]

-

Dehydration to Imine: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[10][11] The lone pair of electrons on the adjacent nitrogen atom then pushes out the water molecule, forming a resonance-stabilized iminium ion. A final deprotonation step yields the stable imine, or Schiff base, product.[10]

Causality Behind Experimental Choices

-

The Role of pH: The rate of imine formation is highly pH-dependent. The reaction requires a delicate balance. In strongly acidic conditions (low pH), the amine nucleophile becomes protonated (R-NH3+), losing its nucleophilicity and slowing the initial addition step.[11] In basic or neutral conditions, the protonation of the carbinolamine's hydroxyl group is inefficient, making the dehydration step the rate-limiting factor.[11] Therefore, the reaction is optimally carried out under mildly acidic conditions, typically around pH 4.5, which is often achieved by adding a catalytic amount of a weak acid like glacial acetic acid.[11]

-

Catalyst Selection: A catalytic amount of acid is essential to accelerate the reaction.[13][14] Glacial acetic acid is a common and effective choice.[15] Lewis acids can also be employed to activate the carbonyl group toward nucleophilic attack.[13] For a greener approach, natural acid catalysts such as citric acid from lemon juice have also been successfully utilized.[16]

-

Solvent and Temperature: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Ethanol and methanol are frequently used. To drive the reversible reaction towards the product, refluxing the mixture is common practice.[15][17] The elevated temperature increases the reaction rate and, critically, helps to remove the water byproduct via distillation, thereby preventing the hydrolysis of the imine product back to the starting materials.[18] Using a solvent like toluene in a Dean-Stark apparatus is an alternative method to effectively remove water azeotropically.[15]

Reaction Mechanism Visualization

Caption: Figure 1: Mechanism of Acid-Catalyzed Schiff Base Formation.

Experimental Protocol

This section provides a generalized, step-by-step protocol for the synthesis of a Schiff base from 6-amino-2,3-dihydroquinolin-4(1H)-one and a representative aromatic aldehyde.

Materials & Equipment

-

Reagents:

-

6-amino-2,3-dihydroquinolin-4(1H)-one

-

Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Hydroxybenzaldehyde)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid (Catalyst)

-

Ethyl Acetate & Hexane (for TLC)

-

-

Equipment:

-

Round-bottom flask (50 or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and vacuum flask

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-

Synthetic Workflow

Caption: Figure 2: Experimental Workflow for Schiff Base Synthesis.

Step-by-Step Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 6-amino-2,3-dihydroquinolin-4(1H)-one in absolute ethanol (approx. 20-30 mL).

-

Addition of Carbonyl: To this solution, add 1.0 equivalent of the desired aromatic aldehyde while stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-8 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate reaction progression.

-

Product Isolation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution upon cooling.

-

Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified product in a vacuum oven or air-dry to obtain the final Schiff base.

-

Analysis: Determine the yield, melting point, and characterize the compound using spectroscopic methods (FT-IR, ¹H NMR, Mass Spectrometry).

Quantitative Data Summary

The following table provides representative data for the synthesis of Schiff bases from 6-amino-2,3-dihydroquinolin-4(1H)-one with various aldehydes, based on typical outcomes for similar reactions.[4][19]

| Aldehyde Reactant | Solvent | Reaction Time (h) | Typical Yield (%) | Appearance |

| Benzaldehyde | Ethanol | 6 | 85-92% | Pale Yellow Solid |

| 4-Chlorobenzaldehyde | Ethanol | 5 | 88-95% | Yellow Solid |

| 4-Hydroxybenzaldehyde | Methanol | 8 | 80-88% | Orange Solid |

| 2-Nitrobenzaldehyde | Ethanol | 7 | 82-90% | Pale Yellow Powder[4] |

Characterization and Validation

Structural confirmation is a mandatory step to validate the successful synthesis of the target Schiff base.

-

FT-IR Spectroscopy: The IR spectrum provides definitive evidence of imine formation. Key expected shifts include:

-

Disappearance of the aldehyde C-H stretch (if applicable) around 2720-2820 cm⁻¹.

-

Appearance of a strong C=N (azomethine) stretching band in the region of 1600–1625 cm⁻¹.[20][21]

-

Persistence of the quinolinone C=O stretching vibration, typically found around 1623-1626 cm⁻¹.[20]

-

Persistence of the N-H stretch from the quinolinone amide group (around 3250-3275 cm⁻¹), but disappearance of the primary amine N-H stretches.[20]

-

-

¹H NMR Spectroscopy: The most diagnostic signal in the ¹H NMR spectrum is the appearance of a singlet corresponding to the azomethine proton (-N=CH-).[21]

-

Azomethine Proton (-N=CH-): A singlet typically appears in the δ 8.5–8.9 ppm region.[21]

-

Aromatic Protons: Multiplets corresponding to the protons on the quinolinone and aldehyde aromatic rings will be observed, typically between δ 7.0-8.5 ppm.[21]

-

NH Proton: The amide proton of the quinolinone ring often appears as a broad singlet at a downfield chemical shift (> δ 12 ppm).[20]

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized compound, typically observed as the [M+H]⁺ ion.[20]

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Reaction is reversible; water was not effectively removed. 2. Incorrect pH (too acidic or too basic). 3. Insufficient reaction time or temperature. | 1. Ensure efficient reflux. Consider using a Dean-Stark trap with toluene as the solvent. 2. Use a catalytic amount of weak acid (e.g., acetic acid). 3. Monitor reaction by TLC and extend reflux time if necessary. |

| Oily Product | The product may have a low melting point or impurities are present. | Try precipitating the product by pouring the reaction mixture into cold water or an ice bath. Purify via column chromatography if necessary. |

| Product Hydrolyzes | The imine bond is susceptible to hydrolysis, especially in the presence of excess water and acid. | Ensure the product is thoroughly dried after filtration. Store in a desiccator. Avoid acidic conditions during work-up. |

| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side products. | 1. Increase reflux time. 2. Recrystallize the product from a suitable solvent (e.g., ethanol) to improve purity. |

References

-

Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

-

Chemistry Steps. Formation of Imines and Enamines. [Link]

-

Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

-

JoVE. (2025, May 22). Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism. [Link]

-

JoVE. (2023, April 30). Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. [Link]

-

MDPI. Novel Schiff Bases Based on the Quinolinone Skeleton: Syntheses, X-ray Structures and Fluorescent Properties. [Link]

-

Googleapis.com. SYNTHESIS & SCHIFF BASES OF QUINOLINE DERIVATIVES FOR ANTIMICROBIAL ACTIVITIES. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

ResearchGate. (2012, June 26). Schiff bases are synthesized either in the presence of acid or base but mostly acid is used as catalyst why?[Link]

-

ResearchGate. Synthesis of Schiff bases and their derivatives under condensation and reflux conditions. [Link]

-

CKT College. (2023, June 8). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. [Link]

-

Bendola Publishing. Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. [Link]

-

ResearchGate. (2015, January 31). What are the conditions used for schiff base reaction?[Link]

-

Semantic Scholar. (2025, May 15). Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. [Link]

-

MDPI. (2023, October 17). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. [Link]

-

ResearchGate. (2025, May 15). (PDF) Design and Synthesis of Novel Quinoline-based Heterocyclic Schiff Bases for their Anti-microbial and Anti-tuberculosis activity. [Link]

-

Scribd. Synthesis and Importance of Schiff Bases. [Link]

-

PMC - NIH. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. [Link]

-

PMC - NIH. Different Schiff Bases—Structure, Importance and Classification. [Link]

-

Semantic Scholar. Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. [Link]

-

Chad's Prep®. Addition of Primary Amines Imine Formation. [Link]

-

PubMed. (2015, March 1). Schiff's bases of quinazolinone derivatives: Synthesis and SAR studies of a novel series of potential anti-inflammatory and antioxidants. [Link]

-

Quora. (2025, May 22). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not?[Link]

-

Synthesis and Spectral Characterization of Co (II), Ni (II) and Cu (II) Complexes of Quinoline Based Schiff Bases. [Link]

-

Iraqi Journal of Science. (2025, October 30). Synthesis of Schiff Base Complexes and Study their Applications as Catalysts for Esterification of Acetic Acid. [Link]

-

ACS Omega. (2026, February 12). Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. [Link]

-

DergiPark. (2020, June 25). Preparation and Characterization of Some Schiff Base Compounds. [Link]

-

YouTube. (2022, January 7). Schiff Base: Basic concept & application by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). [Link]

-

ACS Publications. (2024, February 9). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies | ACS Omega. [Link]

-

PMC - PubMed Central. (2021, September 2). New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway. [Link]

-

Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage of the Imine Bond Induced by a Co(II) Cation. [Link]

-

Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. [Link]

-

PubChem. 6-amino-3,4-dihydroquinolin-2(1H)-one. [Link]

-

Organic Chemistry Portal. 2,3-Dihydroquinolin-4-one synthesis. [Link]

-

PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). [Link]

-

YouTube. (2014, September 28). Biochemistry | Schiff Base Chemistry [Part 1/2]. [Link]

Sources

- 1. ckthakurcollege.net [ckthakurcollege.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Schiff's bases of quinazolinone derivatives: Synthesis and SAR studies of a novel series of potential anti-inflammatory and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one | 1243250-09-0 | Benchchem [benchchem.com]

- 7. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]

- 12. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. quora.com [quora.com]

- 18. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. dergipark.org.tr [dergipark.org.tr]

Application Note: One-Pot Multicomponent Synthesis Using 6-Amino-Tetrahydroquinolin-4-one

Executive Summary

This application note details the utility of 6-amino-1,2,3,4-tetrahydroquinolin-4-one (6-amino-THQ) as a privileged scaffold in Diversity-Oriented Synthesis (DOS). While the tetrahydroquinoline (THQ) core is a well-established pharmacophore in antimalarial and anticancer therapeutics, the C6-amino handle offers a unique vector for rapid library expansion via Multicomponent Reactions (MCRs).[1]

This guide presents two validated protocols for "using" 6-amino-THQ as a nucleophilic substrate:

-

The Ugi 4-Component Reaction (U-4CR): For generating peptidomimetic libraries.

-

The Thiazolidinone 3-Component Condensation: For synthesizing heterocyclic chimeras.

Chemical Background & Reactivity Profile

The Scaffold

6-amino-1,2,3,4-tetrahydroquinolin-4-one possesses three distinct reactive sites, but chemoselectivity is dictated by the reaction conditions:

-

Site A (C6-Primary Amine): The most nucleophilic site. It readily participates in imine formation, making it the primary handle for MCRs (Ugi, Passerini, Mannich).[1]

-

Site B (N1-Secondary Amine): Part of the vinylogous amide system. It is less nucleophilic than the C6-amine due to conjugation with the C4-carbonyl but can be alkylated if strong bases are used.

-

Site C (C4-Ketone): Electrophilic, but sterically constrained.[1] In MCRs utilizing the C6-amine, this ketone remains intact, serving as a handle for subsequent derivatization (e.g., reductive amination).[1]

Stability Warning

Critical: The tetrahydroquinoline ring is susceptible to oxidative dehydrogenation to form the fully aromatic quinoline-4-one. All reactions described below must be performed under an inert atmosphere (Nitrogen or Argon) to preserve the saturation of the ring.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the 6-amino-THQ progenitor.

Figure 1: Divergent MCR pathways utilizing the C6-amine nucleophile of 6-amino-THQ.

Protocol 1: Ugi 4-Component Reaction (U-4CR)[1]

This protocol utilizes the high nucleophilicity of the C6-amine to generate an

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 6-amino-THQ | Amine Input | 1.0 equiv | Limiting reagent.[1] |

| Aldehyde (R-CHO) | Carbonyl Input | 1.0 equiv | Aromatic aldehydes react faster.[1] |

| Carboxylic Acid (R-COOH) | Acid Input | 1.0 equiv | Avoid steric bulk if possible.[1] |

| Isocyanide (R-NC) | Insertion | 1.0 equiv | tert-Butyl or Cyclohexyl isocyanide.[1] |

| Methanol (MeOH) | Solvent | 0.5 M | High concentration promotes rate.[1] |

Step-by-Step Procedure

-

Pre-formation of Imine (Crucial Step):

-

In a 10 mL screw-cap vial equipped with a magnetic stir bar, dissolve 6-amino-THQ (1.0 mmol) in anhydrous MeOH (2.0 mL).

-

Add the Aldehyde (1.0 mmol).[1]

-

Insight: Add 3Å molecular sieves (powdered) to scavenge water.[1] This drives the equilibrium toward the imine (Schiff base), which is the active species for the Ugi reaction.[1]

-

Stir at room temperature (25 °C) for 2 hours under N2.

-

-

Component Addition:

-

Add the Carboxylic Acid (1.0 mmol) to the reaction mixture. Stir for 10 minutes to allow protonation of the imine.

-

Add the Isocyanide (1.0 mmol) last.[1]

-

-

Reaction:

-

Seal the vial and stir at ambient temperature for 24–48 hours.

-

Monitoring: Monitor via LC-MS.[1] The disappearance of the imine peak and appearance of the [M+H]+ adduct corresponds to the Ugi product.

-

-

Work-up & Purification:

-

Scavenging: If isocyanide persists (distinct odor), add a polymer-supported amine scavenger or simply evaporate the solvent.[1]

-

Isolation: Concentrate the mixture in vacuo.

-

Purification: Dissolve the residue in minimal DCM and purify via automated flash chromatography (Gradient: 0–10% MeOH in DCM).

-

Protocol 2: One-Pot Synthesis of Thiazolidinone Derivatives

This protocol creates a second heterocyclic ring fused to the THQ core via the amine linker. Thiazolidinones are potent pharmacophores often associated with anti-inflammatory and anticancer activity.

Reagents & Stoichiometry

| Component | Role | Equivalents |

| 6-amino-THQ | Amine | 1.0 equiv |

| Aromatic Aldehyde | Electrophile | 1.0 equiv |

| Thioglycolic Acid | Cyclizing Agent | 1.2 equiv |

| Toluene | Solvent | 10 mL/mmol |

| Piperidine | Catalyst | 0.1 equiv (cat.)[1] |

Step-by-Step Procedure

-

Setup:

-

Use a round-bottom flask equipped with a Dean-Stark trap (for water removal) and a reflux condenser.[1]

-

Add 6-amino-THQ (1.0 mmol) and the Aromatic Aldehyde (1.0 mmol) to Toluene (10 mL).

-

-

Condensation:

-

Add Thioglycolic Acid (1.2 mmol) and a catalytic drop of Piperidine .

-

Mechanistic Note: The reaction proceeds via an initial imine formation, followed by nucleophilic attack of the sulfur on the imine carbon, and finally intramolecular cyclization (amide bond formation) with loss of water.[1]

-

-

Reflux:

-

Heat the mixture to reflux (110 °C) for 6–12 hours.

-

Monitor the collection of water in the Dean-Stark trap.

-

-

Work-up:

-

Crystallization:

-

Many thiazolidinone derivatives precipitate upon cooling or addition of cold Ethanol. Recrystallize from EtOH/Water if necessary.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Ugi) | Reversible imine formation.[1] | Use Trifluoroethanol (TFE) as solvent instead of MeOH.[1] TFE stabilizes the imine and accelerates the Ugi reaction via hydrogen bonding. |

| Oxidation of Core | Air exposure. | Strictly degas solvents and use N2 atmosphere. Add an antioxidant (e.g., BHT) if the reaction time >48h.[1] |

| Sticky/Oily Product | Incomplete reaction or impurities. | Use SCX-2 (Strong Cation Exchange) cartridges.[1] Load the crude; wash with MeOH (elutes non-basic impurities); elute product with 2M NH3/MeOH.[1] |

References

-

Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.[1] Link

-

Guchhait, S. K., et al. (2009).[1] One-pot, three-component synthesis of thiazolidin-4-ones using aromatic amine, aldehyde, and mercaptoacetic acid.[1] Synlett, 2009(04), 628-632.[1] Link[1]

-

Kouznetsov, V. V. (2019).[1] Recent synthetic developments in the preparation of tetrahydroquinoline derivatives. Molecular Diversity, 23, 1019–1045.[1] Link[1]

-

Marcaccini, S., & Torroba, T. (2007).[1] The Use of the Ugi Four-Component Condensation.[5][6] Nature Protocols, 2, 632–639.[1] Link[1]

Sources

- 1. One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: Povarov Reaction Conditions for 6-Aminotetrahydroquinoline Derivatives

Abstract & Strategic Significance

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, anticancer, and anti-inflammatory therapeutics. Specifically, 6-aminotetrahydroquinoline derivatives represent a high-value "chemical handle" variant. The C6-amino group provides a critical vector for further diversification (e.g., amide coupling, reductive amination) late in the drug discovery cycle.

This guide details the Povarov reaction (inverse-electron-demand aza-Diels–Alder) protocols to synthesize these derivatives. Direct use of p-phenylenediamine often leads to polymerization or bis-quinolines; therefore, this protocol prioritizes orthogonal protection strategies (using N-Boc-1,4-phenylenediamine) and nitro-precursor routes (using p-nitroaniline) to ensure high fidelity and yield.

Mechanistic Foundation

The Povarov reaction involves the condensation of an aniline with an aldehyde to form a Schiff base (imine), which undergoes a Lewis Acid (LA)-catalyzed [4+2] cycloaddition with an electron-rich alkene (dienophile).[1][2][3]

Reaction Pathway[1][2][4][5][6][7][8][9][10]

-

Imine Formation: Condensation of the aniline derivative with an aryl aldehyde.

-

Activation: Coordination of the Lewis Acid to the imine nitrogen, lowering the LUMO energy.

-

Cycloaddition: Concerted or stepwise (Mannich-type) addition of the alkene.

-

Re-aromatization: 1,3-Hydrogen shift to restore aromaticity, yielding the THQ.

DOT Diagram: Mechanistic Flow

Figure 1: Stepwise mechanistic progression of the Lewis Acid-catalyzed Povarov reaction.[1]

Critical Parameters & Catalyst Selection

The choice of catalyst dictates the diastereoselectivity (cis/trans ratio) and yield. For electron-rich anilines required for 6-amino derivatives, milder Lewis acids are preferred to prevent oxidation of the nitrogen species.

Table 1: Catalyst & Solvent Compatibility Matrix

| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Characteristics | Suitability for 6-Amino Precursors |

| Gd(OTf)₃ | 10-20 | MeCN | RT - 40 | Mild, water-tolerant, high cis-selectivity. | Excellent (Prevents Boc cleavage) |

| InCl₃ | 10-20 | MeCN / H₂O | RT | Lewis acid surfactant character; green chemistry. | Good |

| BF₃·OEt₂ | 50-100 | CH₂Cl₂ | -78 - 0 | Strong, harsh conditions. | Poor (Risk of Boc deprotection) |

| Sc(OTf)₃ | 5-10 | MeCN | RT | High turnover, reusable. | Excellent |

Experimental Protocols

Protocol A: Synthesis via N-Boc-1,4-phenylenediamine (Direct Protected Route)

This route is preferred for generating a scaffold ready for immediate orthogonal functionalization.

Reagents:

-

Amine: N-Boc-1,4-phenylenediamine (1.0 equiv)

-

Aldehyde: Benzaldehyde derivative (1.1 equiv)

-

Alkene: 3,4-Dihydro-2H-pyran (DHP) or Vinyl Enol Ether (1.5 equiv)

-

Catalyst: Gadolinium(III) triflate [Gd(OTf)₃] (10 mol%)

-

Solvent: Acetonitrile (MeCN), anhydrous

Step-by-Step Procedure: